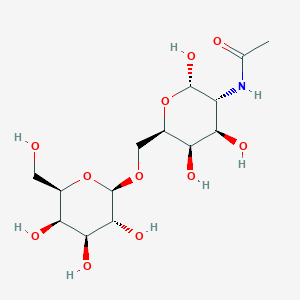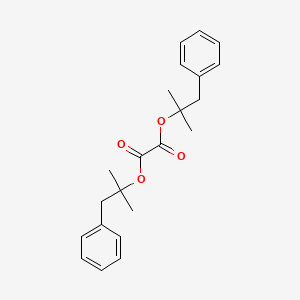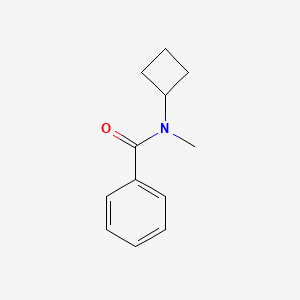![molecular formula C10H15N5O4 B13817816 [1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate: is a labeled analogue of 2’-deoxyadenosine, where the carbon atoms at positions 1’, 2’, 3’, 4’, and 5’ are replaced with the carbon-13 isotope. This compound is often used in biochemical and molecular biology research due to its isotopic labeling, which allows for detailed studies of nucleic acid metabolism and dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate typically involves the incorporation of carbon-13 labeled precursors into the deoxyadenosine structure. The process begins with the synthesis of a labeled sugar moiety, which is then coupled with adenine to form the nucleoside. The final product is purified and crystallized to obtain the monohydrate form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility. The final product is subjected to rigorous testing to confirm its isotopic enrichment and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
[1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate is used as a tracer in studies of nucleic acid synthesis and degradation. Its isotopic labeling allows researchers to track the incorporation and metabolism of nucleosides in various chemical processes .
Biology
In biological research, this compound is used to study DNA replication, repair, and transcription. The carbon-13 labeling provides a means to investigate the dynamics of these processes at a molecular level, offering insights into the mechanisms of genetic regulation and expression .
Medicine
In medicine, [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate is used in diagnostic imaging and metabolic studies. Its isotopic labeling enables the visualization of nucleic acid metabolism in vivo, aiding in the diagnosis and monitoring of diseases such as cancer .
Industry
In the industrial sector, this compound is used in the production of labeled nucleotides and nucleosides for research and development purposes. Its high isotopic purity and stability make it a valuable tool for various applications in biotechnology and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate involves its incorporation into nucleic acids during DNA synthesis. The carbon-13 labeling allows for the tracking of its incorporation and metabolism, providing insights into the molecular pathways involved. The compound interacts with enzymes involved in DNA replication and repair, allowing researchers to study these processes in detail .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: The non-labeled analogue of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate.
2’-Deoxyguanosine: Another deoxyribonucleoside used in similar studies.
2’-Deoxycytidine: A deoxyribonucleoside with similar applications in nucleic acid research.
Uniqueness
The uniqueness of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate lies in its isotopic labeling, which provides a distinct advantage in tracing and studying nucleic acid metabolism. This labeling allows for more precise and detailed investigations compared to non-labeled analogues .
Propiedades
Fórmula molecular |
C10H15N5O4 |
|---|---|
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1,2+1,5+1,6+1,7+1; |
Clave InChI |
WZJWHIMNXWKNTO-BNCOBNAVSA-N |
SMILES isomérico |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=NC3=C(N=CN=C32)N)[13CH2]O)O.O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

